1-Cyclohexene-1-methanol, 2,4,4-trimethyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Cyclohexene-1-methanol, 2,4,4-trimethyl- is a chemical compound that is part of the terpenoid family, a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units. Terpenoids are known for their aromatic qualities and are often found in essential oils, natural rubbers, and as constituents of complex natural products with biological activity.

Synthesis Analysis

The synthesis of related terpenoid compounds has been explored in various studies. For instance, 2-Hydroxy-2,6,6-trimethylcyclohexanone, a compound with a similar structural motif, was synthesized from β-cyclocitral using oxidation methods with 3-chloroperoxybenzoic acid or peracetic acid, followed by hydrolysis with methanolic sodium hydroxide, yielding an 85-88% success rate . Another study developed a method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives through a Prins-type cyclization reaction catalyzed by hafnium triflate, indicating the versatility of cyclization reactions in synthesizing complex terpenoid structures .

Molecular Structure Analysis

The molecular structure of terpenoid compounds can be quite complex, with multiple functional groups and stereocenters. For example, the title compound in one study, 2,3-Dibromo-6-methoxy-4-[(phenethylamino)methylidene]cyclohexa-2,5-dien-1-one methanol monosolvate, features a substituted cyclohexadienone with nearly parallel phenyl rings, demonstrating the planar nature of certain terpenoid derivatives .

Chemical Reactions Analysis

Chemical reactions involving terpenoid compounds can lead to a variety of products depending on the reactants and conditions. The photo-Nazarov cyclization of 1-cyclohexenyl(phenyl)methanone, a reaction related to the compound of interest, was studied, revealing that different olefins could react with the photoproduct to yield various cycloaddition and trapping products. This study highlights the reactivity of cyclohexenyl compounds under photochemical conditions and the potential for forming diverse products .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- are not detailed in the provided papers, the studies do offer insights into the properties of structurally related compounds. For instance, the crystal packing of the methanol monosolvate mentioned earlier is stabilized by hydrogen bonding, suggesting that similar compounds may also exhibit significant intermolecular interactions affecting their physical state and solubility . The synthesis methods described also imply that the compound of interest may be amenable to various chemical modifications, which can alter its physical and chemical properties .

科学研究应用

Synthesis of Jet Fuel Range Cycloalkane

1-Cyclohexene-1-methanol, 2,4,4-trimethyl- (1,1,3-trimethyl-cyclohexane), synthesized via coupling aqueous phase reforming of glycerol and hydrodeoxygenation of isophorone, shows potential in jet fuel applications. This process yields high carbon content cycloalkanes, which can be blended with conventional jet fuels to enhance their volumetric heat values (Tang et al., 2017).

Oxidative Aromatization in Alcohol

2-Cyclohexen-1-one derivatives, related to 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, undergo oxidative aromatization with iodine–cerium(IV) ammonium nitrate in alcohols. This method is also applicable for oxidative rearrangement of isophorone (Horiuchi et al., 1991).

Methanol as a Hydrogen Donor

In the presence of specific catalysts, methanol acts as a hydrogen donor, reducing ketones to alcohols. Cyclohexanone, closely related to 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, is reduced to cyclohexanol under these conditions (Smith & Maitlis, 1985).

Photochemical Nucleophile–Olefin Combination

A study on the photochemical combination of methanol and cyclohexene, a compound similar to 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, results in the formation of specific adducts. This reaction is enhanced by the addition of salts like magnesium perchlorate (Arnold & Snow, 1988).

Synthesis of Substituted Benzenes

A novel synthesis method from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol, a compound structurally related to 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, produces (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes. This demonstrates the potential of such compounds in complex organic syntheses (Das et al., 2009).

Alkene Oxidation by Mercuric Salts

Research on the oxidation of alkenes like cyclohexene by mercuric salts, relevant to the study of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, provides insights into the reaction intermediates and products. This research expands understanding of oxidation reactions in organic chemistry (Shearer & Wright, 1955).

安全和危害

“1-Cyclohexene-1-methanol, 2,4,4-trimethyl-” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing fume, gas, mist, spray, vapors, and to wash hands, forearms, and face thoroughly after handling . It is also advised to use only outdoors or in a well-ventilated area and to wear protective gloves, eye protection, and face protection .

属性

IUPAC Name |

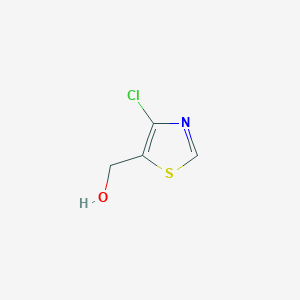

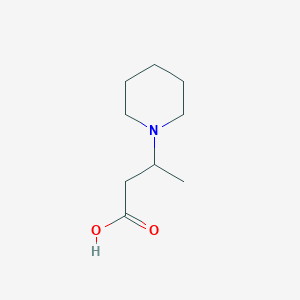

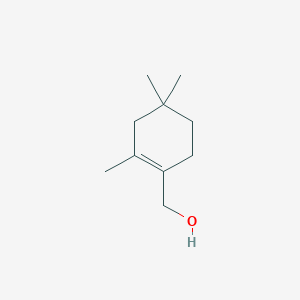

(2,4,4-trimethylcyclohexen-1-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-6-10(2,3)5-4-9(8)7-11/h11H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZXZBCIHICFGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC(C1)(C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447560 |

Source

|

| Record name | 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexene-1-methanol, 2,4,4-trimethyl- | |

CAS RN |

103985-40-6 |

Source

|

| Record name | 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)